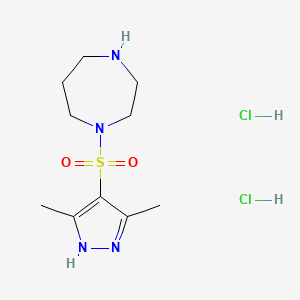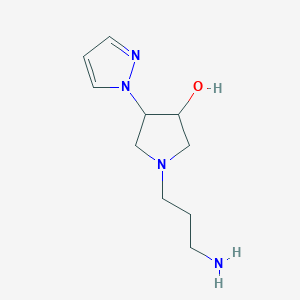
1-(3-Aminopropyl)-4-(1H-Pyrazol-1-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-aminopropyl)-4-(1H-pyrazol-1-yl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C10H18N4O and its molecular weight is 210.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmakotherapie
Pyrrolidinalkaloide haben sich als Träger einer Vielzahl von biologischen Aktivitäten erwiesen, darunter Antioxidans, Entzündungshemmend, Antibakteriell, Antimykotisch, Antiparasitär und Anthelmintikum, Antitumor, Antihyperglykämie, Organschutz und neuropharmakologische Aktivitäten .
Pharmakophor-Gruppen
Einige Pyrrolidinderivate werden aufgrund ihrer vielfältigen biologischen Aktivitäten, wie z. B. antibakterieller, antimykotischer, antiviraler, antimalarialer, antitumoraler, entzündungshemmender, antikonvulsiver und antioxidativer Aktivitäten, als Pharmakophor-Gruppen eingesetzt. Sie haben auch verschiedene enzyminhibitorische Wirkungen .
Antimikrobielle und Antikrebsmittel
Pyridinderivate, die strukturell mit Pyrrolidinen verwandt sind, haben beträchtliche biologische Anwendungen als Antikonvulsiva, Antimikrobielle, Antikrebsmittel und Antidiabetika .
Arzneimittelforschung
Der Pyrrolidinring und seine Derivate sind vielseitige Gerüste in der Arzneimittelforschung, die sich durch Zielselektivität auszeichnen. Dazu gehören bioaktive Moleküle wie Pyrrolizine, Pyrrolidin-2-on, Pyrrolidin-2,5-dione und Prolinol .
Biologische Bedeutung
Pyrrolidinon-Derivate werden wegen ihrer signifikanten biologischen Aktivitäten wie Entzündungshemmung, Antibakteriell, Antimikrobiell, Antikoagulans, Antihypertonikum, Antimykobakteriell und insbesondere ihrer Antikrebsaktivität untersucht .
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-4-pyrazol-1-ylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c11-3-1-5-13-7-9(10(15)8-13)14-6-2-4-12-14/h2,4,6,9-10,15H,1,3,5,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEHJSHRLLXHTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CCCN)O)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-(Methylamino)ethoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B1478076.png)

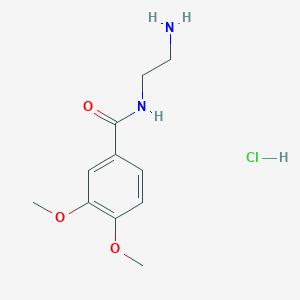
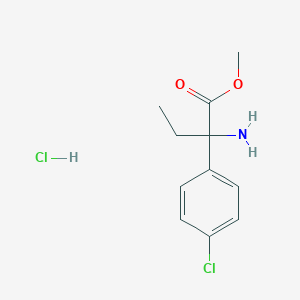
![2-[5-(4-Methoxypiperidin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1478082.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1478083.png)
![N-{2-methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride](/img/structure/B1478087.png)
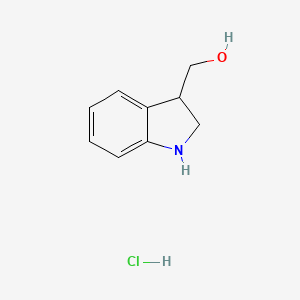
![6-Oxa-9-azaspiro[4.5]decan-10-one](/img/structure/B1478090.png)
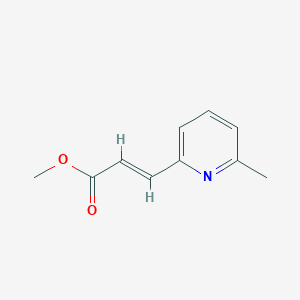
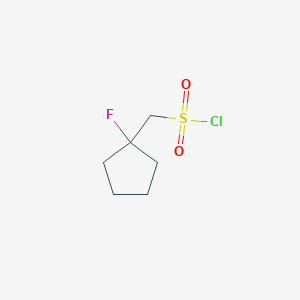
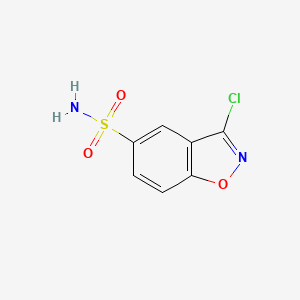
![2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride](/img/structure/B1478095.png)
